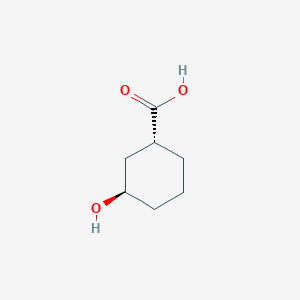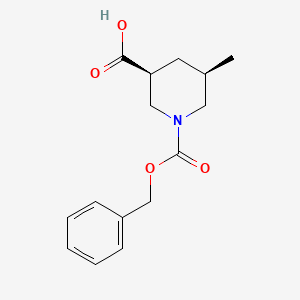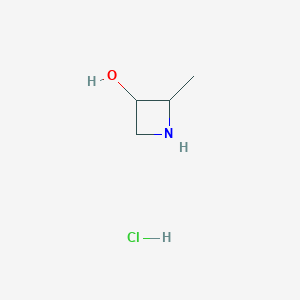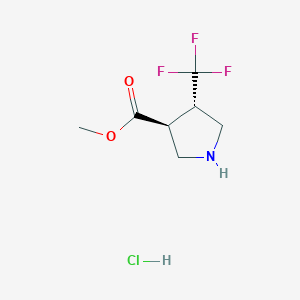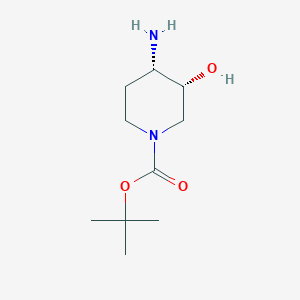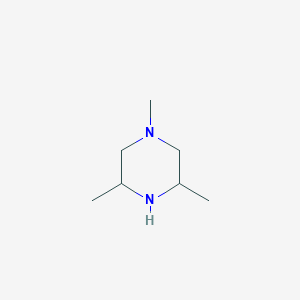
1,3,5-Trimethylpiperazine
説明
1,3,5-Trimethylpiperazine is a chemical compound with the molecular formula C7H16N2 . It is a liquid at room temperature . The IUPAC name for this compound is 1,3,3-trimethylpiperazine .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring containing two nitrogen atoms and four carbon atoms . The carbon atoms are each substituted with a methyl group .科学的研究の応用
Antibacterial Activity
1,3,5-Trimethylpiperazine, as part of chitosan derivatives, has demonstrated significant antibacterial activity. Studies by Másson et al. (2008) found that di-quaternary trimethylpiperazine substituents in chitosan were notably active against various strains of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations as low as 8 μg/ml. These derivatives were more effective at pH 7.2 compared to pH 5.5, indicating the potential use of trimethylpiperazine derivatives in antibacterial applications (Másson et al., 2008).
Chemical Synthesis and Pharmaceutical Development
Trimethylpiperazine derivatives have been synthesized and evaluated for their potential in pharmaceutical applications. Ballabio et al. (1997) synthesized a series of trimethylpiperazine derivatives, structurally related to μ-agonists, for binding studies with μ-opioid receptors. This research suggests the possible use of trimethylpiperazine in developing drugs targeting opioid receptors (Ballabio et al., 1997).
Serotonin Receptor Studies
This compound has been involved in studies related to serotonin receptors. Mokrosz et al. (1999) investigated 1-arylpiperazine derivatives of benzoxazinones, including trimethylpiperazine, for their binding affinity and activity at 5-HT1A and 5-HT2A serotonin receptors. Such studies are crucial for understanding the roles of these receptors in various neurological processes and disorders (Mokrosz et al., 1999).
Water Treatment and Membrane Technology
The application of this compound in membrane technology for water treatment has been explored. Vyas and Ray (2015) discussed the use of piperazine derivatives in the preparation of thin-film composite membranes for desalting amino acids and separation processes. This indicates the potential of trimethylpiperazine in enhancing the efficiency of filtration and separation technologies in water treatment (Vyas & Ray, 2015).
作用機序
Target of Action
1,3,5-Trimethylpiperazine is a derivative of piperazine, a class of compounds that have been found to exhibit a wide range of biological and pharmaceutical activities It’s worth noting that piperazine derivatives have been used in the synthesis of compounds with anti-potato virus y (pvy) activity .
Mode of Action
In the case of its derivative compounds, molecular docking demonstrated that these compounds can form hydrogen bonds with glutamic acid at position 150 (glu 150) of pvy cp . This interaction provides a partial theoretical basis for the antiviral activity of these target compounds .
Biochemical Pathways
It’s worth noting that the compound’s derivatives have shown potent anti-pvy activity . PVY is an RNA virus that can swiftly replicate and proliferate in plants, causing significant agricultural losses . Therefore, the inhibition of PVY could be a potential biochemical pathway affected by this compound.
Pharmacokinetics
A related compound, a nitrone derivative of tetramethylpyrazine (tmp), has been studied for its pharmacokinetic characteristics . This compound showed a longer elimination half-life and a higher area under the concentration-time curve compared to TMP after the same dosage of intravenous administration . These findings may provide some insights into the potential ADME properties of this compound.
Result of Action
Derivatives of 1,3,5-triazine, which contain piperazine structures, have shown potent anti-pvy activity . This suggests that this compound and its derivatives could potentially inhibit the replication and proliferation of PVY in plants .
Action Environment
It’s worth noting that the production of a related compound, 2,3,5-trimethylpyrazine, was significantly affected by temperature, bottle capacity, and water addition during the fermentation process . These factors could potentially influence the action and efficacy of this compound as well.
生化学分析
Biochemical Properties
It is known that piperazine structures, which include 1,3,5-Trimethylpiperazine, have been used in the synthesis of 1,3,5-triazine derivatives . These derivatives have shown potent anti-potato virus Y (PVY) activity .
Cellular Effects
The cellular effects of this compound are not well-documented. It is known that piperazine structures can have significant effects on cells. For example, 1,3,5-triazine derivatives containing piperazine structures have demonstrated anti-PVY activity .
Molecular Mechanism
The molecular mechanism of this compound is not well-understood. It is known that piperazine structures can interact with biomolecules. For example, 1,3,5-triazine derivatives containing piperazine structures have shown the ability to form hydrogen bonds with glutamic acid at position 150 (GLU 150) of PVY CP .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that piperazine structures can have significant effects over time. For example, 1,3,5-triazine derivatives containing piperazine structures have shown potent anti-PVY activity .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. It is known that piperazine structures can have significant effects in animal models. For example, 1,3,5-triazine derivatives containing piperazine structures have shown potent anti-PVY activity .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. It is known that piperazine structures can be involved in significant metabolic pathways. For example, 1,3,5-triazine derivatives containing piperazine structures have shown potent anti-PVY activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is known that piperazine structures can have significant effects on transport and distribution. For example, 1,3,5-triazine derivatives containing piperazine structures have shown potent anti-PVY activity .
Subcellular Localization
The subcellular localization of this compound is not well-documented. It is known that piperazine structures can have significant effects on subcellular localization. For example, 1,3,5-triazine derivatives containing piperazine structures have shown potent anti-PVY activity .
特性
IUPAC Name |
1,3,5-trimethylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-4-9(3)5-7(2)8-6/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPZHEDSMNQBPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4406-09-1 | |
| Record name | 1,3,5-trimethylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



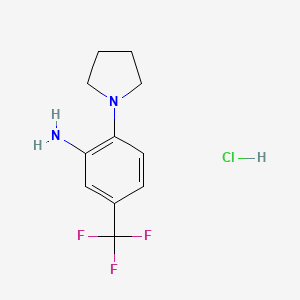


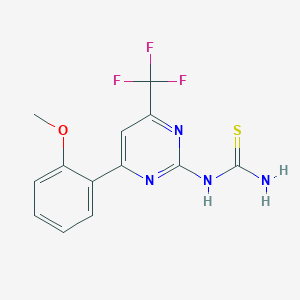
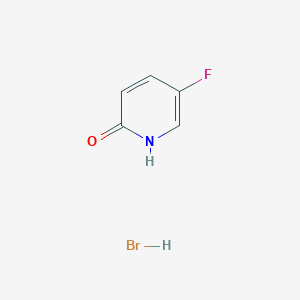
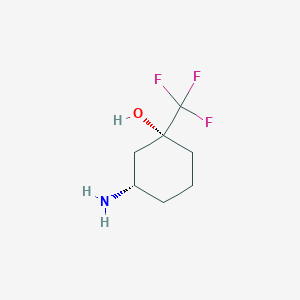

![N-(2-Aminophenyl)-4-[(4-methylidene-1-oxo-3H-isoquinolin-2-yl)methyl]benzamide;hydrochloride](/img/structure/B3111220.png)

